7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane
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Overview
Description
Scientific Research Applications
Asymmetric Synthesis
The structure of “7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane” is similar to bicyclo [2.2.1]heptane-1-carboxylates. An asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized . This method allows rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Anti-Cancer Metastasis Agents
Bicyclo [2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists have been proposed as anti-cancer metastasis agents . CXCR1 and CXCR2 are CXC chemokine receptors (CXCRs), corresponding to cytokines of the CXC chemokine family. Antagonism of the chemokine receptor CXCR2 has been proposed as a new strategy for the treatment of metastatic cancer .
Polymer Generation
Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . This suggests that “7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane” could potentially be used in polymer synthesis.
Drug Candidates
The bicyclo [2.2.1]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 . This suggests that “7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane” could potentially be used in the development of new drugs.
Chiral Auxiliary
Bornanesultam is a well-known chiral auxiliary . Given the structural similarity, “7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane” could potentially be used as a chiral auxiliary in asymmetric synthesis.
Chiral Ligands for Transition-Metal Catalysis
Dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis . “7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane” could potentially be used as a chiral ligand in transition-metal catalysis.
Safety and Hazards
properties
IUPAC Name |
7-(4-methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-6-7-12-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGASSAVTQTZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2C3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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